molecular formula C20H25N3O4 B3575280 1-[(2,5-dimethoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine

1-[(2,5-dimethoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine

Cat. No.: B3575280
M. Wt: 371.4 g/mol
InChI Key: KJJAGWYTCOJMBK-UHFFFAOYSA-N
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Description

1-[(2,5-dimethoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazines. This compound is characterized by the presence of two aromatic rings, one with methoxy groups and the other with a nitro group, connected through a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-dimethoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine typically involves the reaction of 2,5-dimethoxybenzyl chloride with 4-nitrobenzylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-dimethoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens like bromine in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Quinones derived from the methoxy groups.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

1-[(2,5-dimethoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving receptor binding and neurotransmitter activity.

    Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4-(4-nitrophenyl)piperazine
  • 1-[(2,5-dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine

Uniqueness

1-[(2,5-dimethoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine is unique due to the presence of both methoxy and nitro groups on the aromatic rings, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

1-[(2,5-dimethoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-26-19-7-8-20(27-2)17(13-19)15-22-11-9-21(10-12-22)14-16-3-5-18(6-4-16)23(24)25/h3-8,13H,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJAGWYTCOJMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.